molecular formula C18H27FN2 B10888598 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine

1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine

Cat. No.: B10888598
M. Wt: 290.4 g/mol
InChI Key: ZURHLWABVSCWRZ-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine typically involves the reaction of 4-fluorobenzyl chloride with 4-(3-methylcyclohexyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as alcohols or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-4-(3-methylcyclohexyl)piperazine: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Bromobenzyl)-4-(3-methylcyclohexyl)piperazine: Similar structure with a bromine atom instead of fluorine.

    1-(4-Methylbenzyl)-4-(3-methylcyclohexyl)piperazine: Similar structure with a methyl group instead of fluorine.

Uniqueness

1-(4-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of compounds, making them valuable in drug design and development.

Properties

Molecular Formula

C18H27FN2

Molecular Weight

290.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(3-methylcyclohexyl)piperazine

InChI

InChI=1S/C18H27FN2/c1-15-3-2-4-18(13-15)21-11-9-20(10-12-21)14-16-5-7-17(19)8-6-16/h5-8,15,18H,2-4,9-14H2,1H3

InChI Key

ZURHLWABVSCWRZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)CC3=CC=C(C=C3)F

Origin of Product

United States

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